molecular formula C17H19NO2 B2380248 N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide CAS No. 1286710-71-1

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide

Cat. No.: B2380248
CAS No.: 1286710-71-1
M. Wt: 269.344
InChI Key: YUKPLZAQCUVCHI-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a naphthamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-cyclopropyl-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The naphthamide moiety can be reduced to form corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while reduction of the naphthamide moiety may produce an amine derivative.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide can be compared with other similar compounds, such as:

    N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide: This compound has a similar structure but contains a methoxyphenyl group instead of a naphthamide moiety.

    N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide: This compound features dimethoxybenzamide instead of naphthamide.

    N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: This compound includes a dimethylisoxazolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(20,13-9-10-13)11-18-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,20H,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKPLZAQCUVCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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